molecular formula C17H20O2 B15168557 [8-(Methoxymethoxy)-3-methylocta-1,6-diyn-3-YL]benzene CAS No. 650140-14-0

[8-(Methoxymethoxy)-3-methylocta-1,6-diyn-3-YL]benzene

Cat. No.: B15168557
CAS No.: 650140-14-0
M. Wt: 256.34 g/mol
InChI Key: KIBBXPKORZYAAA-UHFFFAOYSA-N
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Description

[8-(Methoxymethoxy)-3-methylocta-1,6-diyn-3-YL]benzene is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with a methoxymethoxy group and a methylocta-1,6-diyn-3-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [8-(Methoxymethoxy)-3-methylocta-1,6-diyn-3-YL]benzene typically involves multiple steps, starting with the preparation of the methylocta-1,6-diyn-3-yl chain This can be achieved through a series of reactions, including alkylation, deprotection, and coupling reactions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[8-(Methoxymethoxy)-3-methylocta-1,6-diyn-3-YL]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the alkyne groups.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethoxy group, where nucleophiles such as amines or thiols can replace the methoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Amines, thiols, methoxymethyl chloride (MOMCl)

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alkanes or alkenes

    Substitution: Formation of substituted benzene derivatives

Scientific Research Applications

[8-(Methoxymethoxy)-3-methylocta-1,6-diyn-3-YL]benzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of [8-(Methoxymethoxy)-3-methylocta-1,6-diyn-3-YL]benzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    [8-Hydroxyquinoline]: Known for its antimicrobial and anticancer properties.

    [4-Hydroxycoumarin]: Used as an anticoagulant and in the synthesis of other bioactive compounds.

    [Methyl Octadecanoate]: A fatty acid ester with applications in the production of biodiesel and as a surfactant.

Uniqueness

[8-(Methoxymethoxy)-3-methylocta-1,6-diyn-3-YL]benzene is unique due to its specific structural features, such as the methoxymethoxy group and the methylocta-1,6-diyn-3-yl chain. These features confer distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

650140-14-0

Molecular Formula

C17H20O2

Molecular Weight

256.34 g/mol

IUPAC Name

[8-(methoxymethoxy)-3-methylocta-1,6-diyn-3-yl]benzene

InChI

InChI=1S/C17H20O2/c1-4-17(2,16-11-7-5-8-12-16)13-9-6-10-14-19-15-18-3/h1,5,7-8,11-12H,9,13-15H2,2-3H3

InChI Key

KIBBXPKORZYAAA-UHFFFAOYSA-N

Canonical SMILES

CC(CCC#CCOCOC)(C#C)C1=CC=CC=C1

Origin of Product

United States

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